(3-Fluoro-4-methoxyphenyl)(3-hydroxypyrrolidin-1-yl)methanone
Overview
Description
(3-Fluoro-4-methoxyphenyl)(3-hydroxypyrrolidin-1-yl)methanone is a useful research compound. Its molecular formula is C12H14FNO3 and its molecular weight is 239.24 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
Compounds with a pyrrolidine ring, such as this one, are widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Mode of Action
It is known that the pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization .
Biochemical Pathways
Compounds with a pyrrolidine ring have been reported to have target selectivity and can lead to a different biological profile of drug candidates due to the different binding mode to enantioselective proteins .
Biochemical Analysis
Biochemical Properties
(3-Fluoro-4-methoxyphenyl)(3-hydroxypyrrolidin-1-yl)methanone plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. The compound has been shown to interact with enzymes involved in metabolic pathways, such as cytochrome P450 enzymes, which are responsible for the oxidation of organic substances. Additionally, this compound can bind to specific proteins, altering their conformation and activity. These interactions are crucial for understanding the compound’s role in biochemical processes and its potential therapeutic applications .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. The compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to affect the MAPK/ERK signaling pathway, which is essential for cell proliferation and differentiation. Furthermore, this compound can alter the expression of genes involved in apoptosis and cell cycle regulation, thereby impacting cellular homeostasis .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. The compound can bind to specific biomolecules, leading to enzyme inhibition or activation. For example, it has been shown to inhibit the activity of certain kinases, which play a critical role in signal transduction pathways. Additionally, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
The stability and degradation of this compound over time are important factors to consider in laboratory settings. Studies have shown that the compound remains stable under specific conditions, but it can degrade when exposed to light or extreme pH levels. Long-term effects on cellular function have been observed in both in vitro and in vivo studies, indicating that this compound can have lasting impacts on cellular processes .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to have minimal adverse effects, while higher doses can lead to toxicity and other adverse reactions. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing significant harm. It is crucial to determine the optimal dosage to maximize the therapeutic benefits while minimizing potential risks .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound undergoes biotransformation through phase I and phase II metabolic reactions, leading to the formation of metabolites that can be excreted from the body. These metabolic processes are essential for understanding the compound’s pharmacokinetics and potential drug interactions .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes, allowing it to reach its target sites within the body. Additionally, this compound can bind to plasma proteins, influencing its distribution and bioavailability .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For instance, it has been observed to localize in the nucleus, where it can interact with DNA and transcription factors to regulate gene expression. Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and potential therapeutic applications .
Properties
IUPAC Name |
(3-fluoro-4-methoxyphenyl)-(3-hydroxypyrrolidin-1-yl)methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14FNO3/c1-17-11-3-2-8(6-10(11)13)12(16)14-5-4-9(15)7-14/h2-3,6,9,15H,4-5,7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMEQVQQSIIAONG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)N2CCC(C2)O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14FNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.